molecular formula C10H7ClN2S B1422269 6-(3-chlorophenyl)pyridazine-3(2H)-thione CAS No. 1239741-45-7

6-(3-chlorophenyl)pyridazine-3(2H)-thione

Cat. No.: B1422269
CAS No.: 1239741-45-7
M. Wt: 222.69 g/mol
InChI Key: VBTIGJNEUJXILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chlorophenyl)pyridazine-3(2H)-thione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used as core structures in various medicinal chemistry applications. The presence of a thione group and a chlorophenyl substituent in this compound enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-chlorophenyl)pyridazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with carbon disulfide in the presence of a base to yield the desired pyridazine-3(2H)-thione derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design for treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

    6-Phenylpyridazine-3(2H)-thione: Lacks the chlorophenyl substituent, resulting in different reactivity and biological activity.

    6-(4-Chlorophenyl)pyridazine-3(2H)-thione: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.

    6-(3-Fluorophenyl)pyridazine-3(2H)-thione:

Uniqueness: The presence of the 3-chlorophenyl group in 6-(3-chlorophenyl)pyridazine-3(2H)-thione imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTIGJNEUJXILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-chlorophenyl)pyridazine-3(2H)-thione
Reactant of Route 2
6-(3-chlorophenyl)pyridazine-3(2H)-thione
Reactant of Route 3
6-(3-chlorophenyl)pyridazine-3(2H)-thione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(3-chlorophenyl)pyridazine-3(2H)-thione
Reactant of Route 5
Reactant of Route 5
6-(3-chlorophenyl)pyridazine-3(2H)-thione
Reactant of Route 6
6-(3-chlorophenyl)pyridazine-3(2H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.